Home > Products > Screening Compounds P119527 > Broussoflavonol B
Broussoflavonol B - 99217-70-6

Broussoflavonol B

Catalog Number: EVT-255326
CAS Number: 99217-70-6
Molecular Formula: C26H28O7
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Broussoflavonol B is a prenylated flavonoid found in the bark of the Paper Mulberry tree (Broussonetia papyrifera) [, , ]. It belongs to a class of naturally occurring compounds known as flavonoids, which are recognized for their diverse biological activities []. Broussoflavonol B has garnered significant interest in scientific research due to its potent anti-cancer properties, particularly against breast cancer and pancreatic cancer [, , , , ].

Tamoxifen

Relevance: Broussoflavonol B has demonstrated superior potency compared to tamoxifen in inhibiting the growth and inducing differentiation of stem-like SK-BR-3 cells, which are ER-negative breast cancer cells [, ]. This finding highlights Broussoflavonol B's potential as an alternative therapeutic agent for ER-negative breast cancer, particularly in cases exhibiting resistance to tamoxifen.

Lapatinib

Relevance: Lapatinib disrupts the ER-α36-EGFR/HER2 positive regulatory loops, similar to Broussoflavonol B, and restores tamoxifen sensitivity in tamoxifen-resistant breast cancer cells [, ]. This suggests a potential synergistic effect between Lapatinib and Broussoflavonol B in treating tamoxifen-resistant breast cancer, particularly in cases where ER-α36 and HER2 are overexpressed.

Broussonin A and Broussonin B

Relevance: Broussonin A and Broussonin B are structurally related to Broussoflavonol B and co-exist in the bark of Broussonetia papyrifera []. Although their specific mechanisms of action against cancer cells haven't been fully elucidated, their structural similarity to Broussoflavonol B suggests they might possess related biological activities and warrant further investigation as potential anticancer agents.

8-Prenylquercetin-3-methyl ether

Relevance: 8-Prenylquercetin-3-methyl ether was identified alongside Broussoflavonol B in a study investigating the PTP1B inhibitory activity of compounds extracted from Broussonetia papyrifera []. This co-occurrence and shared structural features within the flavonol family suggest that 8-Prenylquercetin-3-methyl ether might also possess anticancer properties, potentially through mechanisms similar to Broussoflavonol B.

Kazinol J

Relevance: Kazinol J, alongside Broussoflavonol B, contributes to the anti-inflammatory properties of Broussonetia papyrifera root bark extract []. Although its specific role in cancer treatment hasn't been directly investigated, Kazinol J's ability to modulate AMPK signaling suggests a potential indirect influence on cancer cell metabolism and growth.

Source and Classification
  • Source:
    • Broussoflavonol B is extracted from the root bark of Broussonetia kazinoki and Broussonetia papyrifera.
  • Classification:
    • It belongs to the flavonoid family, specifically categorized as a prenylated flavonoid due to the presence of prenyl groups in its structure.
Synthesis Analysis

The synthesis of Broussoflavonol B involves several extraction and purification steps:

  1. Extraction:
    • The root bark is typically extracted using solvents like ethanol (70%) through reflux methods. For instance, in one study, 2 kg of Broussonetia kazinoki was refluxed in 70% ethanol for 2 hours, yielding concentrated extracts that were subsequently partitioned with ethyl acetate .
  2. Chromatographic Purification:
    • The extracts undergo silica gel column chromatography with gradient elution using solvents such as n-hexane and ethyl acetate. For example, a gradient from 50:1 to 1:1 (v/v) was used to obtain various fractions .
    • Further purification steps included reversed-phase high-performance liquid chromatography (HPLC), where a gradient system of methanol and water was applied to isolate Broussoflavonol B with high purity (>95%) .
  3. Characterization:
    • The chemical structure is confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide detailed information about the molecular framework .
Chemical Reactions Analysis

Broussoflavonol B participates in several chemical reactions, particularly those involving:

  • Antioxidant Activity: It can scavenge free radicals due to its phenolic hydroxyl groups, which donate electrons to stabilize reactive species.
  • Cell Cycle Regulation: It induces cell cycle arrest in cancer cells by modulating key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) .
  • Apoptosis Induction: The compound triggers apoptotic pathways through activation of caspases and modulation of signaling pathways like p38 MAPK .
Mechanism of Action

The mechanism by which Broussoflavonol B exerts its biological effects includes:

  • Inhibition of Cell Proliferation: It inhibits the growth of various cancer cell lines by downregulating estrogen receptors and other proliferation markers .
  • Cell Cycle Arrest: The compound causes G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle and thus reducing tumor growth .
  • Induction of Apoptosis: It activates apoptotic pathways by increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic factors, leading to programmed cell death .
Physical and Chemical Properties Analysis

The physical and chemical properties of Broussoflavonol B include:

These properties are critical for determining its application in various scientific fields.

Applications

Broussoflavonol B has several significant applications in scientific research:

  1. Pharmaceutical Research:
    • Investigated for its potential as an anticancer agent, particularly against breast cancer and hepatocellular carcinoma .
  2. Anti-inflammatory Studies:
    • Exhibits anti-inflammatory properties by suppressing pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  3. Antioxidant Research:
    • Its ability to scavenge free radicals positions it as a potential therapeutic agent for oxidative stress-related conditions .
  4. Cosmetic Industry:
    • Due to its antioxidant properties, it may be explored for use in cosmetic formulations aimed at reducing skin aging.
Anticancer Mechanisms of Broussoflavonol B

Inhibition of ER-Negative Breast Cancer Stem-Like Cell Proliferation

Broussoflavonol B (BF-B) demonstrates potent inhibitory activity against estrogen receptor (ER)-negative breast cancer stem-like cells (CSCs), a subpopulation notorious for driving tumor initiation, therapeutic resistance, and metastasis. In ER-negative SK-BR-3 cells, BF-B exhibits growth inhibition at sub-micromolar concentrations (IC₅₀ <1 μM), significantly outperforming the anti-estrogen tamoxifen in both potency and efficacy [1]. Mechanistically, BF-B disrupts critical oncogenic signaling by downregulating steady-state levels of human epidermal growth factor receptor-2 (HER2) and ER-α36—a variant estrogen receptor implicated in aggressive tumor phenotypes and resistance to conventional therapies [1] [2].

The compound's efficacy extends to CSC differentiation. BF-B treatment reduces tumorsphere formation and promotes the expression of differentiation markers, effectively targeting the self-renewal capacity that characterizes treatment-resistant CSC populations [1]. This activity is particularly significant given the lack of targeted therapies for ER-negative breast cancer, which constitutes approximately one-third of breast cancer cases and is associated with poorer prognosis [2]. The downregulation of ER-α36 is pivotal, as this receptor variant is highly expressed in ER-negative tumors and drives non-genomic estrogen signaling pathways that sustain malignant growth [2].

Table 1: Key Mechanisms of Broussoflavonol B in ER-Negative Breast Cancer

Molecular TargetBiological EffectFunctional OutcomeExperimental Model
ER-α36DownregulationInhibition of non-genomic estrogen signalingSK-BR-3, MDA-MB-231 cells
HER2Reduced expressionAttenuation of growth factor signalingSK-BR-3 cells
Cancer stemness pathwaysDisruptionReduced tumorsphere formation, induced differentiationStem-like SK-BR-3 cells
c-MycDownregulationCell cycle arrest at G0/G1 and G2/M phasesMDA-MB-231 cells

Suppression of Pancreatic Ductal Adenocarcinoma via AURKA/PLK1 Pathway Modulation

Pancreatic ductal adenocarcinoma (PDAC) presents a formidable therapeutic challenge, but BF-B emerges as a promising agent through its dual inhibition of the Aurora Kinase A (AURKA) and Polo-like Kinase 1 (PLK1) signaling axis. Bioinformatics analyses and molecular docking studies predicted strong interactions between BF-B and AURKA/PLK1, which were functionally validated in vitro [3]. Treatment with BF-B in PANC-1 and BXPC-3 pancreatic cancer cells resulted in dose-dependent suppression of AURKA and PLK1 protein and mRNA expression, disrupting critical regulators of mitotic progression and genomic stability [3].

The downstream consequences of this inhibition are profound. BF-B treatment attenuates phosphorylation cascades involving the cell cycle checkpoint kinases ATR and CHK1, culminating in reduced activity of the CDC25C/Cyclin B1/CDK1 complex—a master regulator of G₂/M transition [3]. In vivo validation using PDAC xenograft models demonstrated that BF-B administration significantly suppresses tumor growth while concurrently reducing AURKA/PLK1 protein levels in excised tumor tissues [3]. This pathway modulation is particularly relevant given the frequent dysregulation of AURKA and PLK1 in PDAC and their association with therapeutic resistance and poor prognosis [8].

Induction of S-Phase Cell Cycle Arrest and Apoptosis in Pancreatic Cancer Cells

Beyond its effects on mitotic kinases, BF-B exerts potent antitumor activity in pancreatic cancer through orchestrated disruption of cell cycle progression and induction of programmed cell death. In PANC-1 cells, BF-B treatment triggers significant accumulation of cells in S-phase (DNA synthesis phase), as confirmed by flow cytometric analysis [3]. This arrest correlates with marked downregulation of S-phase regulatory proteins, including Cyclin A and CDK2, effectively halting DNA replication [3].

Concurrently, BF-B induces mitochondrial-mediated apoptosis, evidenced by increased caspase-9 and caspase-3 activation, along with DNA fragmentation visualized through Hoechst staining [3] [4]. A critical biomarker of DNA damage response, phosphorylated histone H2AX (γH2AX), shows dose-dependent elevation following BF-B exposure, indicating unrepaired DNA damage that contributes to apoptotic induction [3]. This dual mechanism—simultaneous cell cycle arrest and apoptosis induction—creates a powerful antitumor response that overcomes conventional chemoresistance mechanisms in pancreatic cancer. The complementary nature of these effects underscores BF-B's therapeutic potential against a malignancy notoriously resistant to single-agent therapies.

Table 2: Broussoflavonol B-Induced Molecular Changes in Pancreatic Cancer Cells

Cellular ProcessMolecular AlterationsObserved Phenotype
Cell Cycle Regulation↓ Cyclin A, ↓ CDK2, ↓ CDC25C, ↓ Cyclin B1S-phase arrest
DNA Damage Response↑ Histone H2A.XS139ph phosphorylationDNA fragmentation
Apoptotic Signaling↑ Caspase-9, ↑ Caspase-3 activationMitochondrial apoptosis
Oncogenic Signaling↓ AURKA, ↓ PLK1, ↓ c-MycGrowth suppression

Downregulation of FoxM1 and ERK/c-Myc Signaling in p53-Mutated Cancers

BF-B demonstrates particular efficacy against p53-mutated cancers through strategic targeting of the transcription factor Forkhead box M1 (FoxM1), which is frequently overexpressed following p53 inactivation. In p53-mutated PANC-1 pancreatic cancer cells, FoxM1 expression is approximately 1.7-fold higher than in p53-wild-type Capan-2 cells, creating a therapeutic vulnerability [4]. BF-B treatment significantly reduces FoxM1 expression at both mRNA and protein levels in a dose- and time-dependent manner [4].

This FoxM1 suppression has cascading effects on critical downstream effectors. BF-B downregulates expression of FoxM1 target genes including cyclin D1 (G1/S progression regulator), cyclin B1 (G2/M regulator), and survivin (apoptosis inhibitor) [4]. Consequently, BF-B induces G0/G1 phase arrest, increasing the proportion of PANC-1 cells in this quiescent state from 53% to 68.3% at 20 μM concentration [4].

Simultaneously, BF-B disrupts the ERK/c-Myc signaling axis, suppressing phosphorylation of ERK1/2 and reducing expression of its downstream effector c-Myc [4]. This dual targeting is particularly significant because the ERK/c-Myc pathway lies upstream of FoxM1 activation, suggesting that BF-B simultaneously targets multiple nodes within the same oncogenic signaling network. The coordinated downregulation of these interconnected pathways impairs cancer cell proliferation, migration, and invasion—effects demonstrated through wound healing and Transwell assays where BF-B reduced PANC-1 cell migration by 61.2% and invasion by 49% at 10 μM [4].

Synergistic Effects with Anti-Estrogen Therapies in Breast Cancer Models

BF-B exhibits therapeutic synergy with conventional anti-estrogen therapies, potentially addressing the challenge of treatment resistance in breast cancer. In ER-negative breast cancer models, BF-B enhances the growth inhibitory activity of tamoxifen, particularly against tumorsphere cells derived from tamoxifen-resistant MCF7/TAM cell lines [1] [8]. This synergy arises from complementary mechanisms: while tamoxifen primarily targets classical estrogen receptor signaling, BF-B downregulates ER-α36—an estrogen receptor variant implicated in anti-estrogen resistance [1] [2].

The molecular interplay between these pathways is significant. ER-α36 mediates membrane-initiated estrogen signaling that promotes tumor growth independently of the classical nuclear ER pathway. By reducing ER-α36 expression, BF-B disrupts this resistance mechanism and sensitizes cancer cells to tamoxifen [1] [8]. This effect extends beyond simple additive interactions to true pharmacological synergy, where the combination effect exceeds the sum of individual drug effects. The ability of BF-B to simultaneously target cancer stem-like populations while enhancing sensitivity to anti-estrogens positions it as a promising component of combinatorial regimens against refractory breast malignancies.

Table 3: Synergistic Interactions Between Broussoflavonol B and Anti-Estrogen Therapies

Therapeutic CombinationMolecular MechanismBiological Outcome
BF-B + TamoxifenDownregulation of ER-α36Enhanced growth inhibition in ER-negative cells
BF-B + Anti-estrogensDisruption of HER2 signalingReduced CSC tumorsphere formation
BF-B + Hormonal therapiesSuppression of c-Myc expressionCell cycle arrest enhancement

Properties

CAS Number

99217-70-6

Product Name

Broussoflavonol B

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one

Molecular Formula

C26H28O7

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C26H28O7/c1-13(2)6-9-16-21(29)17(10-7-14(3)4)25-20(22(16)30)23(31)26(32-5)24(33-25)15-8-11-18(27)19(28)12-15/h6-8,11-12,27-30H,9-10H2,1-5H3

InChI Key

WKVKAWWZXXTJEH-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)CC=C(C)C)O)C

Synonyms

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)CC=C(C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.